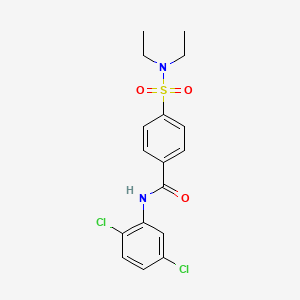

N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide

Description

N-(2,5-Dichlorophenyl)-4-(diethylsulfamoyl)benzamide is a benzamide derivative characterized by a 2,5-dichlorophenyl group attached to the amide nitrogen and a diethylsulfamoyl moiety at the para position of the benzamide core.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S/c1-3-21(4-2)25(23,24)14-8-5-12(6-9-14)17(22)20-16-11-13(18)7-10-15(16)19/h5-11H,3-4H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYKVTAOKLIUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide typically involves the reaction of 2,5-dichloroaniline with 4-(diethylsulfamoyl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, modulating biological processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Benzamides

Compounds with dichlorophenyl groups on the benzamide scaffold are prevalent in pesticide chemistry. Key comparisons include:

Sulfamoyl-Containing Benzamides

Sulfamoyl derivatives are explored for adjuvant activity in immunostimulatory contexts:

- Sulfamoyl Modifications : The diethylsulfamoyl group in the target compound may offer intermediate steric bulk compared to dimethyl (compound 50) or piperidinyl (2D216) groups, balancing receptor binding and metabolic stability. Piperidine-containing sulfonyl groups (as in 2D216) could increase basicity, altering cellular uptake .

Miscellaneous Benzamide Derivatives

Other analogs highlight substituent diversity:

- 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide (851911-02-9) : The oxazole-methoxy group introduces polarity, contrasting with the electron-withdrawing sulfamoyl group in the target compound .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The 2,5-dichlorophenyl and diethylsulfamoyl groups likely increase logP compared to methylphenyl or morpholino-containing analogs, favoring blood-brain barrier penetration but risking hepatotoxicity .

- Metabolic Stability : Diethyl groups may slow oxidative metabolism relative to dimethyl analogs, extending half-life .

- Synthetic Accessibility : The absence of heterocycles (e.g., thiazole in compound 50) could simplify synthesis compared to more complex derivatives .

Biological Activity

N-(2,5-dichlorophenyl)-4-(diethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of ectonucleotidases, which are enzymes involved in various physiological and pathological processes. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzoic acid derivatives with diethyl sulfamide under controlled conditions. The process often employs carbodiimide coupling methods to facilitate the formation of the amide bond. The resulting compound can be purified using crystallization techniques to obtain a high yield of the desired product.

Inhibition of Ectonucleotidases

Recent studies have highlighted the role of this compound as a selective inhibitor for human ectonucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. These enzymes are implicated in various diseases such as thrombosis, diabetes, inflammation, and cancer. The biological evaluation demonstrated that this compound exhibits potent inhibitory effects against several h-NTPDase isoforms:

| Isoform | IC50 Value (μM) |

|---|---|

| h-NTPDase1 | 2.88 ± 0.13 |

| h-NTPDase2 | 0.72 ± 0.11 |

| h-NTPDase3 | 0.72 ± 0.11 |

| h-NTPDase8 | 0.28 ± 0.07 |

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating that this compound is particularly effective against h-NTPDase8.

Molecular docking studies have provided insights into the binding interactions between this compound and the active sites of h-NTPDases. These studies suggest that the compound forms significant interactions with key amino acids within the enzyme's structure, which is crucial for its inhibitory activity.

Case Studies and Research Findings

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro and in vivo models. Its ability to modulate immune responses makes it a candidate for therapeutic applications in inflammatory diseases.

- Antitumor Effects : In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

- Toxicity Assessments : Toxicological evaluations using zebrafish embryos indicated that while the compound displays significant biological activity, it also necessitates careful consideration regarding its safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.